Methyl 2-hydroxy-4-methylvalerate

Descripción

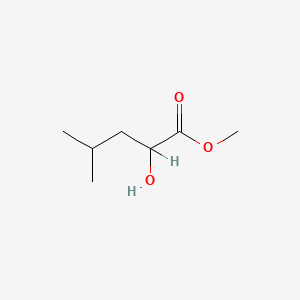

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSNYUDSMPILKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865995 | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sweet, fruity, musty odour | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in fat | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.951-0.957 | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40348-72-9 | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040348729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-HYDROXY-4-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89113PPP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl DL-Leucate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-4-methylvalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for methyl 2-hydroxy-4-methylvalerate, a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. This document outlines both chemical and biocatalytic methodologies, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Chemical Synthesis Pathways

Two principal chemical synthesis routes for this compound are presented: a two-step synthesis commencing from the amino acid L-leucine, and a reduction pathway starting from the corresponding α-keto ester.

Synthesis from L-Leucine

This pathway involves two sequential steps: the diazotization of L-leucine to yield (S)-2-hydroxy-4-methylpentanoic acid, followed by a Fischer esterification to produce the target methyl ester.

Step 1: Synthesis of (S)-2-hydroxy-4-methylpentanoic acid from L-Leucine

This reaction proceeds via a diazotization reaction, where the amino group of leucine (B10760876) is converted into a diazonium salt, which is subsequently displaced by a hydroxyl group.

Experimental Protocol:

To a solution of L-leucine (e.g., 2.62 g, 20 mmol) in 1N sulfuric acid (30 mL) cooled to 0°C in an ice bath, a solution of sodium nitrite (B80452) (e.g., 2.07 g, 30 mmol) in water (15 mL) is added dropwise while maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 3 hours, and then at room temperature for an additional 2 hours. The resulting solution is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (S)-2-hydroxy-4-methylpentanoic acid.[1]

| Parameter | Value |

| Starting Material | L-Leucine |

| Key Reagents | Sodium nitrite, Sulfuric acid |

| Reaction Time | 5 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Yield | ~75-85% |

| Product | (S)-2-hydroxy-4-methylpentanoic acid |

Step 2: Fischer Esterification to this compound

The synthesized 2-hydroxy-4-methylpentanoic acid is then esterified to its corresponding methyl ester using methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol:

(S)-2-hydroxy-4-methylpentanoic acid (e.g., 1.32 g, 10 mmol) is dissolved in anhydrous methanol (e.g., 50 mL). A catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) is carefully added. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford this compound.[2][3][4][5][6][7]

| Parameter | Value |

| Starting Material | (S)-2-hydroxy-4-methylpentanoic acid |

| Key Reagents | Methanol, Sulfuric acid (catalyst) |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Typical Yield | >90% |

| Product | Methyl (S)-2-hydroxy-4-methylvalerate |

digraph "Synthesis from L-Leucine" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#34A853"];

Leucine [label="L-Leucine"];

HydroxyAcid [label="(S)-2-hydroxy-4-\nmethylpentanoic acid"];

MethylEster [label="Methyl (S)-2-hydroxy-4-\nmethylvalerate"];

Leucine -> HydroxyAcid [label="1. NaNO₂, H₂SO₄, H₂O, 0°C\n2. RT"];

HydroxyAcid -> MethylEster [label="CH₃OH, H₂SO₄ (cat.), Reflux"];

}```

Diagram 1: Synthesis of this compound from L-Leucine.

Synthesis via Reduction of Methyl 2-oxo-4-methylvalerate

An alternative route involves the synthesis of the α-keto ester, methyl 2-oxo-4-methylvalerate, followed by its reduction to the desired α-hydroxy ester.

Step 1: Synthesis of Methyl 2-oxo-4-methylvalerate

Methyl 2-oxo-4-methylvalerate can be prepared from L-leucine methyl ester via oxidation. A common method involves the use of a mild oxidizing agent.

Experimental Protocol:

L-leucine methyl ester hydrochloride (e.g., 1.82 g, 10 mmol) is dissolved in a suitable solvent such as dichloromethane (B109758) (50 mL). A mild oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) (e.g., 2.38 g, 11 mmol), is added in one portion. The reaction mixture is stirred at room temperature for2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield crude methyl 2-oxo-4-methylvalerate, which can be purified by column chromatography.

Parameter

Value

Starting Material

L-Leucine methyl ester hydrochloride

Key Reagents

Pyridinium chlorochromate (PCC)

Reaction Time

2-3 hours

Reaction Temperature

Room Temperature

Typical Yield

~80-90%

Product

Methyl 2-oxo-4-methylvalerate

Step 2: Reduction of Methyl 2-oxo-4-methylvalerate

The keto group of methyl 2-oxo-4-methylvalerate is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165).

Experimental Protocol:

Methyl 2-oxo-4-methylvalerate (e.g., 1.44 g, 10 mmol) is dissolved in methanol (30 mL) and the solution is cooled to 0°C in an ice bath. Sodium borohydride (e.g., 0.19 g, 5 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0°C for1 hour and then at room temperature for an additional hour. The reaction is quenched by the slow addition of 1N hydrochloric acid until the pH is neutral. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Parameter

Value

Starting Material

Methyl 2-oxo-4-methylvalerate

Key Reagent

Sodium borohydride

Reaction Time

2 hours

Reaction Temperature

0°C to Room Temperature

Typical Yield

>95%

Product

This compound

digraph "Reduction Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10, color="#EA4335"];

LeucineEster [label="L-Leucine methyl ester"];

KetoEster [label="Methyl 2-oxo-4-\nmethylvalerate"];

HydroxyEster [label="Methyl 2-hydroxy-4-\nmethylvalerate"];

LeucineEster -> KetoEster [label="Oxidation (e.g., PCC)"];

KetoEster -> HydroxyEster [label="Reduction (e.g., NaBH₄)"];

}

Diagram 2: Synthesis of this compound via Reduction.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral α-hydroxy acids and their esters. The primary biocatalytic route to this compound involves the reduction of the corresponding α-keto acid, α-ketoisocaproate.

Enzymatic Reduction of α-Ketoisocaproate

This pathway utilizes keto acid reductases to stereoselectively reduce the keto group of α-ketoisocaproate to the corresponding (S)- or (R)-2-hydroxy-4-methylpentanoic acid, which can then be esterified.

Experimental Protocol:

A typical reaction mixture contains α-ketoisocaproic acid sodium salt (e.g., 50 mM) in a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0). A suitable keto acid reductase (e.g., from various microbial sources) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by precipitation or filtration, and the product, 2-hydroxy-4-methylpentanoic acid, is extracted from the aqueous solution. Subsequent Fischer esterification as described in section 1.1. can be performed to obtain the final product.

Parameter Value Starting Material α-Ketoisocaproic acid Key Reagents Keto acid reductase, NADPH (with regeneration system) Reaction Time 12-24 hours Reaction Temperature 25-37°C Typical Yield High (>90%) Enantioselectivity Often excellent (>99% ee) Product (S)- or (R)-2-hydroxy-4-methylpentanoic acid

Diagram 3: Biocatalytic Synthesis of this compound.

Data Summary and Comparison

The following table summarizes the key quantitative data for the described synthesis pathways.

Pathway Starting Material Key Steps Overall Yield (approx.) Stereoselectivity Key Advantages Key Disadvantages Chemical Synthesis from L-Leucine L-Leucine 1. Diazotization2. Fischer Esterification 65-75% High (dependent on starting material) Readily available starting material, well-established reactions. Use of hazardous reagents (NaNO₂), potential for side reactions. Chemical Synthesis via Reduction L-Leucine methyl ester 1. Oxidation2. Reduction 70-80% Racemic (unless chiral reducing agent is used) High yielding steps. Requires an additional oxidation step, use of heavy metal reagents (PCC). Biocatalytic Synthesis α-Ketoisocaproate 1. Enzymatic Reduction2. Fischer Esterification >80% Excellent (>99% ee) High stereoselectivity, mild reaction conditions, environmentally friendly. Enzyme cost and stability can be a factor, requires downstream esterification.

Conclusion

This guide has detailed three primary pathways for the synthesis of this compound. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including desired stereochemistry, scale of the reaction, cost considerations, and available laboratory equipment. The chemical synthesis from L-leucine offers a straightforward and cost-effective method for producing the chiral product. The reduction pathway provides a high-yielding alternative, particularly if a racemic product is acceptable or if a suitable enantioselective reduction method is employed. The biocatalytic approach stands out for its exceptional stereoselectivity and environmentally benign conditions, making it an attractive option for the synthesis of enantiopure compounds. Further research into novel catalysts and enzymes will continue to refine and improve these essential synthetic methodologies.

References

- 1. 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 6. 2-Hydroxy-4-methylvalerate | C6H11O3- | CID 21918177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 2-hydroxy-4-methyl valerate, 40348-72-9 [thegoodscentscompany.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-methylpentanoate (B1259815), also known as methyl leucate, is an ester with the chemical formula C7H14O3.[1][2][3][4][5][6] It is a colorless, clear liquid characterized by a sweet, fruity, and musty odor.[1][7] This compound is found naturally in carica papaya and is utilized as a flavoring agent in the food industry.[7] This technical guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and relevant technical data for research and development applications.

Physicochemical Data Summary

The fundamental physicochemical properties of Methyl 2-hydroxy-4-methylpentanoate are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| IUPAC Name | methyl 2-hydroxy-4-methylpentanoate | [5][7] |

| Synonyms | Methyl 2-hydroxy-4-methylvalerate, Methyl 2-hydroxyisocaproate, Methyl DL-Leucate | [2][7] |

| CAS Number | 40348-72-9 | [1][2] |

| Molecular Formula | C7H14O3 | [1][2][3][4][5][6] |

| Molecular Weight | 146.18 g/mol | [1][2][3][7] |

| Appearance | Colorless clear liquid | [1][7] |

| Odor | Sweet, fruity, musty | [1][7] |

| Boiling Point | 181.6 °C at 760 mmHg; 72.0 °C at 10.0 mmHg | [1][5] |

| Density | 0.951 to 0.957 g/cm³ at 20 °C; 1.002 g/cm³ | [1][5] |

| Refractive Index | 1.425 to 1.435 at 20 °C | [1] |

| Flash Point | 65.56 °C (150.00 °F) TCC | [1] |

| Vapor Pressure | 0.247 mmHg at 25 °C (estimated) | [1] |

| Solubility | Slightly soluble in water; Soluble in alcohol and fats | [1][7] |

| XlogP3-AA | 1.2 (estimated) | [1][2] |

Experimental Protocols

Detailed experimental procedures for the determination of the key physicochemical properties of liquid compounds like Methyl 2-hydroxy-4-methylpentanoate are outlined below. These are generalized standard laboratory protocols.

Determination of Boiling Point

The boiling point is determined using a distillation apparatus.

-

Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure:

-

A sample of Methyl 2-hydroxy-4-methylpentanoate is placed in the round-bottom flask.

-

The apparatus is assembled for distillation.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This temperature is the boiling point at the recorded atmospheric pressure.

-

For vacuum distillation (as for the 72.0 °C at 10.0 mmHg value), a vacuum pump is connected to the apparatus, and the pressure is lowered to the desired level before heating.[1]

-

Measurement of Density

Density is typically measured using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

Finally, the pycnometer is emptied, cleaned, filled with a reference substance of known density (e.g., distilled water), and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference substance.

-

Measurement of Refractive Index

The refractive index is measured using a refractometer.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the boundary line is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

-

Determination of Solubility

-

Procedure for Water Solubility:

-

A known volume of distilled water is placed in a vial.

-

Small, measured amounts of Methyl 2-hydroxy-4-methylpentanoate are added incrementally.

-

After each addition, the mixture is agitated vigorously and observed for dissolution.

-

The point at which no more solute dissolves and a separate phase persists indicates the saturation point. The solubility is then expressed qualitatively ("slightly soluble") or quantitatively if precise measurements are made.[1][7]

-

-

Procedure for Alcohol/Fat Solubility:

-

A similar procedure is followed using a solvent like ethanol (B145695) or a representative fat/oil.

-

The complete miscibility or the amount dissolved is noted to determine solubility.[1]

-

Spectroscopic Analysis

Spectroscopic methods are crucial for structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are typically acquired.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For Methyl 2-hydroxy-4-methylpentanoate, characteristic peaks for the hydroxyl (-OH) and ester (C=O) groups would be expected.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns. Electron ionization (EI) is a common method.[4]

Visualizations

Experimental and Analytical Workflows

The following diagrams illustrate generalized workflows relevant to the characterization and synthesis of Methyl 2-hydroxy-4-methylpentanoate.

References

- 1. methyl 2-hydroxy-4-methyl valerate, 40348-72-9 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. GSRS [precision.fda.gov]

- 4. Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester [webbook.nist.gov]

- 5. americanelements.com [americanelements.com]

- 6. methyl 2-hydroxy-4-methylpentanoate - Wikidata [wikidata.org]

- 7. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of Methyl 2-hydroxyisocaproate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for methyl 2-hydroxyisocaproate (also known as methyl 2-hydroxy-4-methylpentanoate), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for data acquisition and interpretation.

Quantitative Spectral Data

The following tables summarize the key spectral data for methyl 2-hydroxyisocaproate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.10 | Doublet of Doublets | 1H | CH-OH |

| 3.75 | Singlet | 3H | O-CH₃ |

| ~2.80 | Singlet (broad) | 1H | O-H |

| ~1.85 | Multiplet | 1H | CH-(CH₃)₂ |

| ~1.60 | Multiplet | 1H | CH₂ (diastereotopic) |

| ~1.45 | Multiplet | 1H | CH₂ (diastereotopic) |

| 0.95 | Doublet | 3H | CH₃ |

| 0.90 | Doublet | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (Ester) |

| ~70.0 | CH-OH |

| ~52.0 | O-CH₃ |

| ~42.0 | CH₂ |

| ~24.5 | CH-(CH₃)₂ |

| ~23.0 | CH₃ |

| ~21.5 | CH₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3500-3300 | Strong, Broad | O-H Stretch (Alcohol) |

| 2960-2870 | Strong | C-H Stretch (Alkyl) |

| 1740-1720 | Strong | C=O Stretch (Ester) |

| 1250-1100 | Strong | C-O Stretch (Ester and Alcohol) |

Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion |

| 146 | [M]⁺ (Molecular Ion) |

| 115 | [M - OCH₃]⁺ |

| 103 | [M - CH(CH₃)₂]⁺ |

| 87 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of methyl 2-hydroxyisocaproate is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition : The spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are collected.

-

¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated to achieve a sufficient signal-to-noise ratio.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : A thin film of neat liquid methyl 2-hydroxyisocaproate is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of methyl 2-hydroxyisocaproate in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization : Electron Ionization (EI) is employed, with electrons accelerated to a standard energy of 70 eV.

-

Mass Analysis : The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

-

Detection : The abundance of each ion is measured, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for a small organic molecule like methyl 2-hydroxyisocaproate.

Caption: Workflow for Spectroscopic Analysis of Methyl 2-hydroxyisocaproate.

The Natural Occurrence of Methyl 2-hydroxy-4-methylvalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of Methyl 2-hydroxy-4-methylvalerate. This compound, a volatile ester, contributes to the flavor and aroma profiles of various natural products. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathways involved in its formation.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in fermented food products and fruits. Its presence is significant in the flavor profile of these items.

Zhenjiang Aromatic Vinegar: This traditional Chinese black vinegar is a primary source where this compound is consistently identified as a key volatile compound, contributing to its characteristic aroma.[1][2][3][4][5] The compound is a product of the complex microbial metabolism occurring during the vinegar's fermentation and aging processes.

Carica papaya (Papaya): this compound has been reported in papaya fruit.[6][7][8][9][10] Its contribution to the overall aroma profile of papaya is part of a complex mixture of esters, alcohols, and terpenes.

Quantitative Data Summary

Comprehensive quantitative data for this compound in natural sources is limited in publicly available literature. The following table summarizes the available information.

| Natural Source | Compound | Concentration Range | Reference |

| Zhenjiang Aromatic Vinegar | This compound | Data not explicitly quantified in reviewed literature | [1][2][3][4][5] |

| Carica papaya (Papaya) | This compound | Not quantitatively determined in reviewed studies | [6][7][8][9][10] |

Note: While identified as a dominant volatile, specific concentrations for this compound were not available in the abstracts of the reviewed literature. Access to the full text of referenced articles on Zhenjiang vinegar is recommended for detailed quantitative data.

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to the catabolism of the branched-chain amino acid, L-leucine. The pathway involves a series of enzymatic reactions common in microorganisms, such as yeast and bacteria, and is also present in plants.

The proposed biosynthetic pathway consists of three main steps:

-

Transamination of L-Leucine: The pathway initiates with the removal of the amino group from L-leucine, producing α-ketoisocaproate. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs). In Saccharomyces cerevisiae, a key yeast in many fermentations, this function is carried out by the products of the BAT1 and BAT2 genes.[11][12][13]

-

Reduction of α-Ketoisocaproate: The resulting α-keto acid is then reduced to 2-hydroxy-4-methylvaleric acid. This step is catalyzed by a 2-hydroxy acid dehydrogenase or a similar reductase, which utilizes NADH or NADPH as a cofactor.[14][15][16][17][18]

-

Esterification: The final step is the esterification of 2-hydroxy-4-methylvaleric acid with methanol (B129727) to form this compound. This reaction is catalyzed by an alcohol acyltransferase (AAT) or another esterase. These enzymes are known for their broad substrate specificity.[19][20][21][22][23]

Putative Biosynthetic Pathway Diagram

Caption: Putative biosynthetic pathway of this compound from L-leucine.

Experimental Protocols

The analysis of this compound in natural sources is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation.

Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of this compound from a liquid matrix like fruit juice or vinegar.

1. Sample Preparation:

- For liquid samples (e.g., vinegar, fruit puree), transfer a known volume (e.g., 5 mL) into a 20 mL headspace vial.

- Add a saturated solution of NaCl (e.g., 1 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

- If an internal standard is used for quantification, it should be added at this stage.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds.

- Extraction:

- Place the sample vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C).

- Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250 °C) to desorb the trapped analytes onto the GC column.

- Gas Chromatography:

- Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating esters and other polar volatile compounds.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: A typical program might be:

- Initial temperature of 40 °C, hold for 2 minutes.

- Ramp at 5 °C/min to 230 °C.

- Hold at 230 °C for 5 minutes.

- Mass Spectrometry:

- Ionization: Electron ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

Experimental Workflow Diagram

Caption: General workflow for the analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Volatile profiling of papaya fruit as an early detection tool for stem-end rot disease caused by Lasiodiplodia theobromae [actahort.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Odour-active compounds in papaya fruit cv. Red Maradol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters [mdpi.com]

- 14. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. 2-Hydroxy Acids in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Hydroxy Acids in Plant Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The Alcohol Dehydrogenase Gene Family in Melon (Cucumis melo L.): Bioinformatic Analysis and Expression Patterns [frontiersin.org]

- 18. youtube.com [youtube.com]

- 19. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 20. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Stereoisomers of Methyl 2-hydroxy-4-methylvalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-methylvalerate, a chiral ester, exists as two stereoisomers: (R)-methyl 2-hydroxy-4-methylvalerate and (S)-methyl 2-hydroxy-4-methylvalerate. While the racemic mixture is known as a flavoring agent found in products like vinegar, the individual stereoisomers are of increasing interest in chemical synthesis and drug discovery due to the stereospecific nature of biological systems. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, along with available data on their biological significance.

Introduction

This compound (also known as methyl leucate) is a fatty acid ester with a single chiral center at the C-2 position.[1] This chirality gives rise to two enantiomers, (R) and (S), which possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Understanding the distinct properties and biological activities of each enantiomer is crucial for applications in fields such as pharmacology, biotechnology, and flavor chemistry.

Physicochemical Properties

The general physical and chemical properties of this compound are summarized in Table 1. It is important to note that most commercially available information pertains to the racemic mixture, as the stereochemistry is often not specified.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Odor | Sweet, fruity, musty[1] |

| Boiling Point | 72 °C @ 10 mmHg[2] |

| Density | 0.951 - 0.957 g/cm³ @ 20 °C[1] |

| Refractive Index | 1.425 - 1.435 @ 20 °C[1] |

| Solubility | Slightly soluble in water; soluble in fat[1] |

| CAS Number (Racemate) | 40348-72-9[1] |

Synthesis of Stereoisomers

The enantioselective synthesis of this compound stereoisomers typically involves a two-step process: the synthesis of the chiral precursor, 2-hydroxy-4-methylpentanoic acid, followed by esterification.

Synthesis of (R)- and (S)-2-hydroxy-4-methylpentanoic Acid

The chiral precursors, (R)- and (S)-2-hydroxy-4-methylpentanoic acid, can be synthesized from the corresponding D- and L-leucine, respectively, via a diazotization reaction.

Experimental Protocol: Synthesis of (R)-2-hydroxy-4-methylpentanoic Acid

This protocol is adapted from the synthesis of the corresponding acid from D-leucine. A similar procedure using L-leucine would yield the (S)-enantiomer.

-

Reaction Setup: Dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid in a flask and cool the solution to 0°C in an ice bath.

-

Diazotization: Slowly add a solution of 2.07 g of sodium nitrite (B80452) in 15 ml of water to the stirred D-leucine solution.

-

Reaction: Maintain the reaction mixture at 0°C for 3 hours, and then allow it to stir at room temperature for an additional 2 hours.

-

Extraction: Extract the reaction mixture three times with 10 ml portions of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the ether solution over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield (R)-2-hydroxy-4-methylpentanoic acid as a light-yellow solid.

Esterification to this compound

The conversion of the chiral carboxylic acid to its corresponding methyl ester can be achieved through Fischer esterification, a classic acid-catalyzed esterification method.[3][4][5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve the chiral 2-hydroxy-4-methylpentanoic acid in an excess of methanol (B129727).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Further purification can be achieved by distillation or column chromatography.

The logical workflow for the synthesis is depicted in the following diagram:

References

In-Depth Toxicological Guide: Methyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 40348-72-9 FEMA Number: 3706 JECFA Number: 590

Executive Summary

Methyl 2-hydroxy-4-methylpentanoate (B1259815) is a flavoring agent used in the food industry. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Based on its low estimated daily intake, simple chemical structure, and predictable metabolic pathway, JECFA has concluded that this substance poses "no safety concern at current levels of intake when used as a flavouring agent"[1]. This guide provides a comprehensive overview of the available toxicological data, the basis for the safety evaluation, and the predicted metabolic fate of Methyl 2-hydroxy-4-methylpentanoate.

Toxicological Data Summary

The safety assessment of Methyl 2-hydroxy-4-methylpentanoate, due to its use as a flavoring agent at very low concentrations, primarily relies on the Threshold of Toxicological Concern (TTC) principle. This approach is used for substances with low exposure levels, where extensive substance-specific toxicity data may be limited. The substance is categorized into a structural class to determine the acceptable level of exposure. A safety evaluation by the Japan Flavour and Fragrance Materials Association for a group of flavouring substances, including the structurally similar ethyl 2-hydroxy-4-methylpentanoate, noted a lack of published genotoxicity studies but concluded no safety concerns at current intake levels based on their low estimated daily intakes being below the TTC for their structural class[2].

Table 1: Acute Toxicity Data

| Species | Route | Endpoint | Value | Reference |

| Data Not Available | Oral | LD50 | Data Not Available | JECFA Evaluation |

| Data Not Available | Dermal | LD50 | Data Not Available | JECFA Evaluation |

| Data Not Available | Inhalation | LC50 | Data Not Available | JECFA Evaluation |

Table 2: Genotoxicity Data

| Assay | System | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium | Data Not Available | Predicted Non-mutagenic | JECFA Evaluation |

| In vitro Chromosome Aberration | Mammalian Cells | Data Not Available | Predicted Non-clastogenic | JECFA Evaluation |

| In vivo Micronucleus | Rodent | Data Not Available | Predicted Non-genotoxic | JECFA Evaluation |

Table 3: Repeated-Dose Toxicity Data

| Species | Route | Duration | NOAEL/NOEL | Key Findings | Reference |

| Data Not Available | Oral | Subacute (28-day) | Data Not Available | No adverse effects expected at current intake levels. | JECFA Evaluation |

| Data Not Available | Oral | Subchronic (90-day) | Data Not Available | No adverse effects expected at current intake levels. | JECFA Evaluation |

Table 4: Reproductive and Developmental Toxicity Data

| Species | Route | Study Type | NOAEL/NOEL | Key Findings | Reference |

| Data Not Available | Oral | Fertility & Early Embryonic Development | Data Not Available | No adverse effects expected at current intake levels. | JECFA Evaluation |

| Data Not Available | Oral | Embryo-fetal Development | Data Not Available | No adverse effects expected at current intake levels. | JECFA Evaluation |

Table 5: Carcinogenicity Data

| Species | Route | Duration | Result | Reference |

| Data Not Available | Oral | Long-term | Not Predicted to be Carcinogenic | JECFA Evaluation |

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to Methyl 2-hydroxy-4-methylpentanoate are not publicly available. The safety evaluation by JECFA relies on a weight-of-evidence approach, including structural alerts, metabolism data, and intake levels. Standard toxicological studies, when conducted, would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodologies for Key Experiments:

-

Acute Oral Toxicity (as per OECD TG 420, 423, or 425): This study would involve the administration of a single high dose of the substance to rodents (usually rats or mice) via oral gavage. The animals would be observed for signs of toxicity and mortality over a 14-day period. The LD50 (the dose lethal to 50% of the animals) would be calculated.

-

Bacterial Reverse Mutation Test (Ames Test, as per OECD TG 471): This in vitro assay would expose several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation to the test substance. An increase in the number of revertant colonies would indicate mutagenic potential.

-

In Vitro Mammalian Chromosomal Aberration Test (as per OECD TG 473): Cultured mammalian cells would be exposed to the test substance with and without metabolic activation. The cells would then be examined for structural chromosomal aberrations.

-

Subchronic Oral Toxicity Study (90-day, as per OECD TG 408): Rodents would be administered the test substance daily via their diet or by gavage for 90 days. The study would assess a wide range of toxicological endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. The No-Observed-Adverse-Effect Level (NOAEL) would be determined.

-

Reproductive and Developmental Toxicity Screening Test (as per OECD TG 421 or 422): This study would involve dosing male and female rodents before and during mating, and for females, throughout gestation and lactation. It would provide information on fertility, pregnancy, maternal and fetal toxicity, and offspring viability and growth.

Signaling Pathways and Metabolism

Predicted Metabolic Pathway of Methyl 2-hydroxy-4-methylpentanoate

The following diagram illustrates the predicted metabolic fate of Methyl 2-hydroxy-4-methylpentanoate in the body.

Description of the Metabolic Pathway:

-

Hydrolysis: The initial and most significant metabolic step is the rapid hydrolysis of the ester bond by non-specific esterases, which are abundant in the body. This reaction yields 2-hydroxy-4-methylpentanoic acid (also known as α-hydroxyisocaproic acid) and methanol.

-

Oxidation: The resulting 2-hydroxy-4-methylpentanoic acid is then oxidized to its corresponding α-keto acid, α-ketoisocaproic acid.

-

Further Metabolism: α-Ketoisocaproic acid is an endogenous substance and a key intermediate in the metabolism of the essential amino acid leucine. It can be further metabolized through several pathways, including transamination to form leucine or oxidative decarboxylation to enter the Krebs (TCA) cycle for energy production. Methanol is oxidized to carbon dioxide and water.

This metabolic pathway detoxifies the compound by converting it into substances that are either natural components of the body or are readily eliminated.

Conclusion

References

In-Depth Technical Guide: Methyl 2-hydroxy-4-methylvalerate (CAS 40348-72-9)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Characteristics

Methyl 2-hydroxy-4-methylvalerate, also known as methyl leucate, is an organic compound with the CAS number 40348-72-9. It is the methyl ester of 2-hydroxy-4-methylvaleric acid. This colorless liquid possesses a sweet, fruity, and somewhat musty odor.[1][2][3] It is recognized as a flavoring agent in the food industry and has been identified as a volatile compound in products like Zhenjiang aromatic vinegar.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1][5] |

| Molecular Weight | 146.18 g/mol | [2] |

| Appearance | Colorless clear liquid | [1][5] |

| Density | 0.951 - 0.957 g/cm³ @ 20°C | [2] |

| Boiling Point | 72 °C @ 10 mmHg | [5] |

| Flash Point | 65.56 °C (150 °F) | [5] |

| Refractive Index | 1.425 - 1.435 @ 20°C | [2][5] |

| Solubility | Slightly soluble in water; soluble in fat. | [1][2] |

| Vapor Pressure | 0.247 mmHg @ 25°C (estimated) | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, predicted NMR spectra are often used for preliminary identification. The mass spectrum is available and provides key information for its identification in complex mixtures.

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound is available through the NIST WebBook. This data is crucial for its identification in GC-MS analysis of volatile compounds in various matrices.

Synthesis and Biosynthesis

Chemical Synthesis: Fischer Esterification

A common and straightforward method for the synthesis of esters like this compound is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 2-hydroxy-4-methylvaleric acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid.

The following is a generalized protocol for the Fischer esterification, adapted for the synthesis of this compound.

Materials:

-

2-hydroxy-4-methylvaleric acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methylvaleric acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a period of 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The aqueous layer is removed, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Caption: Conceptual workflow for the synthesis of this compound via Fischer esterification.

Biosynthesis

This compound is structurally related to the amino acid leucine (B10760876). In biological systems, it is plausible that this compound is formed through metabolic pathways involving leucine. Studies have shown that leucine can serve as a precursor for the biosynthesis of 3-hydroxy-4-methylvalerate units in polyhydroxyalkanoates by certain bacteria.[6][7] This suggests a potential biosynthetic route from leucine involving deamination and subsequent reduction and esterification.

Caption: A plausible biosynthetic pathway from leucine to this compound.

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the identification and quantification of this compound, particularly in complex matrices such as food and beverages.

Conceptual Experimental Protocol: GC-MS Analysis in a Liquid Matrix

The following is a generalized protocol for the analysis of volatile compounds like this compound in a liquid sample, such as a beverage.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a mid-polarity column like DB-5ms)

-

Liquid-liquid extraction solvents (e.g., dichloromethane (B109758) or diethyl ether)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Vials for sample and standard preparation

-

Micropipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the liquid sample in a vial, add a salt (e.g., NaCl) to increase the ionic strength and enhance the extraction efficiency.

-

Add a precise volume of an immiscible organic solvent (e.g., dichloromethane).

-

Vortex the mixture vigorously for a few minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract with anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample extract and the calibration standards into the GC-MS system.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).

-

-

-

Data Analysis:

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the concentration of the analyte in the sample by constructing a calibration curve from the peak areas of the standards.

-

Caption: A conceptual workflow for the GC-MS analysis of this compound in a liquid matrix.

Applications and Significance

This compound is primarily used as a flavoring agent in the food and beverage industry.[5][8] Its presence in fermented products like vinegar suggests it contributes to the overall flavor profile. For researchers in food science and technology, understanding the formation and concentration of such compounds is crucial for quality control and the development of new products. In the field of drug development, while this specific molecule may not be a primary focus, its structural motif (a hydroxy ester) is common in various bioactive molecules. Therefore, understanding its properties and synthesis can be relevant to medicinal chemists.

Safety and Handling

According to available information, this compound is not classified as a hazardous substance.[1] However, as with all chemicals, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It is recommended to work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Methyl DL-Leucate (HMDB0036231) [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. methyl 2-hydroxy-4-methyl valerate, 40348-72-9 [thegoodscentscompany.com]

- 6. Enhanced Incorporation of 3-Hydroxy-4-Methylvalerate Unit into Biosynthetic Polyhydroxyalkanoate Using Leucine as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced incorporation of 3-hydroxy-4-methylvalerate unit into biosynthetic polyhydroxyalkanoate using leucine as a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-industry.com [alfa-industry.com]

Synthesis of Chiral Methyl 2-hydroxy-4-methylvalerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary stereoselective methods for the synthesis of chiral Methyl 2-hydroxy-4-methylvalerate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The document details three principal strategies: synthesis from chiral precursors, asymmetric reduction of a prochiral ketone, and enzymatic kinetic resolution of a racemic mixture. Each section includes detailed experimental protocols, quantitative data for comparative analysis, and workflow diagrams to illustrate the synthetic pathways.

Synthesis from Chiral Precursors: The Amino Acid Approach

One of the most straightforward methods to obtain enantiomerically pure this compound is to start from a readily available chiral molecule. L- and D-leucine are inexpensive and highly enantiopure natural amino acids that serve as excellent starting materials for the synthesis of (S)- and (R)-Methyl 2-hydroxy-4-methylvalerate, respectively. The synthesis involves two key steps: the diazotization of the amino acid to the corresponding α-hydroxy acid with retention of configuration, followed by esterification.

Experimental Protocol: Synthesis of (R)-Methyl 2-hydroxy-4-methylvalerate from D-Leucine

Step 1: Synthesis of (R)-2-hydroxy-4-methylpentanoic acid [1]

-

In a flask maintained at 0°C, dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid.

-

Slowly add a solution of 2.07 g of sodium nitrite (B80452) in 15 ml of water to the stirred D-leucine solution.

-

Continue stirring the resulting solution at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extract the reaction mixture three times with 10 ml of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield (R)-2-hydroxy-4-methylpentanoic acid as a light-yellow solid.

Step 2: Fischer Esterification to (R)-Methyl 2-hydroxy-4-methylvalerate [2]

-

To the crude (R)-2-hydroxy-4-methylpentanoic acid, add a large excess of methanol (B129727) (e.g., 50 mL), which also acts as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.5 mL).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography or distillation to obtain pure (R)-Methyl 2-hydroxy-4-methylvalerate.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | D-Leucine | [1] |

| Yield of (R)-2-hydroxy-4-methylpentanoic acid | Not explicitly stated, but a light-yellow solid (2.08 g) was obtained from 2.62 g of D-leucine. | [1] |

| Enantiomeric Excess (ee%) of Hydroxy Acid | Assumed to be high due to the stereospecificity of the diazotization reaction. | |

| Yield of Esterification | Typically high for Fischer esterification, often >90%. | [2] |

| Overall Yield | Dependent on the yield of both steps. | |

| Enantiomeric Purity of Final Product | Expected to be high, corresponding to the purity of the starting amino acid. |

Workflow Diagram

References

An In-depth Technical Guide on the Stability and Degradation of Methyl 2-hydroxy-4-methylvalerate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth studies on the stability and degradation of methyl 2-hydroxy-4-methylvalerate are limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on analogous α-hydroxy esters and related compounds to provide a comprehensive overview of its expected stability profile and potential degradation pathways. The principles and methodologies described herein are intended to serve as a foundational resource for researchers and professionals in drug development and related fields.

Introduction

This compound, also known as methyl leucate, is an ester of 2-hydroxy-4-methylvaleric acid (leucic acid). It is a chiral molecule with applications in the flavor and fragrance industry and as a potential building block in organic synthesis. Understanding the stability and degradation of this compound is crucial for its formulation, storage, and application, particularly in pharmaceuticals and consumer products where shelf-life and product integrity are paramount.

This technical guide provides a detailed examination of the potential stability and degradation pathways of this compound under various conditions, including hydrolysis, oxidation, and thermal stress. It also outlines experimental protocols for assessing its stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its stability and degradation kinetics.

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 168-170 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether. Limited solubility in water. |

| Chirality | Contains a stereocenter at the C2 position, existing as (R)- and (S)-enantiomers. |

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and thermal decomposition.

Ester hydrolysis is a common degradation pathway for compounds containing an ester functional group. The hydrolysis of this compound would yield 2-hydroxy-4-methylvaleric acid and methanol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the rate is slowest in the neutral pH range and increases at both acidic and basic pH.

The secondary alcohol group in this compound is susceptible to oxidation. Oxidizing agents can convert the secondary alcohol to a ketone, forming methyl 2-oxo-4-methylvalerate. Further oxidation under harsh conditions could potentially lead to cleavage of the carbon-carbon bond. The presence of oxygen, metal ions, and exposure to light can promote oxidative degradation.

At elevated temperatures, esters can undergo thermal decomposition. For α-hydroxy esters, potential thermal degradation pathways include decarboxylation and dehydration. The specific products would depend on the temperature and the presence of any catalysts. For some α-hydroxy esters, thermal processing can lead to premature degradation, especially in the presence of certain fillers or excipients.

A summary of the potential degradation products of this compound is provided in Table 2.

| Degradation Pathway | Potential Degradation Products | Influencing Factors |

| Hydrolysis | 2-hydroxy-4-methylvaleric acid, Methanol | pH, Temperature, Water activity |

| Oxidation | Methyl 2-oxo-4-methylvalerate | Oxygen, Light, Metal ions, Peroxides |

| Thermal Degradation | Decarboxylation and dehydration products | High temperature |

Factors Influencing Stability

Several factors can influence the stability of this compound:

-

Temperature: Increased temperature generally accelerates the rate of all degradation reactions.

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution.

-

Light: Exposure to UV or visible light can initiate photo-degradation, particularly oxidative reactions.

-

Oxygen: The presence of oxygen is a critical factor for oxidative degradation.

-

Moisture: Water is a reactant in hydrolysis, so its presence can lead to degradation.

-

Excipients and Formulation Components: Interactions with other components in a formulation can either stabilize or destabilize the molecule.

Experimental Protocols for Stability Assessment

A general workflow for assessing the stability of this compound is outlined below.

Forced degradation (or stress testing) is essential to identify potential degradation products and pathways. This involves subjecting the compound to harsh conditions to accelerate its degradation.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, buffers of different pH, organic solvents).

-

Stress Conditions:

-

Hydrolysis: Incubate solutions at various pH values (e.g., pH 2, 7, 10) and temperatures (e.g., 40°C, 60°C, 80°C).

-

Oxidation: Treat solutions with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

-

Photostability: Expose solid or solution samples to light sources specified by ICH guidelines (e.g., xenon lamp or a cool white fluorescent lamp).

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C, 100°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for slower reactions).

-

Analysis: Analyze the samples using a stability-indicating analytical method.

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the amount of degradation products.

Recommended Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used. The method should be developed and validated to ensure it can separate the parent compound from all potential degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound and its degradation products.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of unknown degradation products.

Visualizations

Caption: Potential degradation pathways of this compound.

Caption: General experimental workflow for stability assessment.

Caption: Key factors influencing the degradation of the compound.

Conclusion

While direct studies on the stability of this compound are not extensively available, a robust understanding of its potential degradation can be inferred from the behavior of analogous α-hydroxy esters. Hydrolysis of the ester linkage and oxidation of the secondary alcohol are the most probable degradation pathways under typical storage and use conditions. A systematic approach using forced degradation studies and validated stability-indicating analytical methods is essential to fully characterize its stability profile. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals to design and execute stability studies for formulations containing this compound.

References

Quantum Chemical Blueprint: A Technical Guide to Methyl 2-hydroxy-4-methylvalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-methylvalerate, a chiral alpha-hydroxy ester, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential chiral building block in organic synthesis. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, biological interactions, and physical characteristics. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the molecular level. This technical guide outlines the application of computational methods to the study of this compound, presenting a summary of key data, detailed methodologies, and visual representations of computational workflows. While specific computational studies on this compound are not abundant in publicly accessible literature, this guide utilizes methodologies from studies on analogous alpha-hydroxy esters to provide a representative and technically sound overview.

Molecular Properties and Computational Summary

Quantum chemical calculations can provide a wealth of quantitative data regarding the structure and energetics of this compound. The following tables summarize key computed properties. These values are representative and would be obtained from a typical Density Functional Theory (DFT) calculation.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₇H₁₄O₃ | - |

| Molecular Weight | 146.18 | g/mol |

| Monoisotopic Mass | 146.0943 | Da |

| Dipole Moment | Value | Debye |

| Rotational Constants | Value A, B, C | GHz |

| Polarizability | Value | ų |

Table 2: Calculated Thermodynamic Properties of the Most Stable Conformer

| Property | Value | Unit |

| Electronic Energy | Value | Hartrees |

| Zero-point vibrational energy | Value | kcal/mol |

| Enthalpy (298.15 K) | Value | Hartrees |

| Gibbs Free Energy (298.15 K) | Value | Hartrees |

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | Value | Hydroxyl stretch |

| ν(C=O) | Value | Carbonyl stretch |

| ν(C-O) | Value | Ester C-O stretch |

| δ(C-H) | Value | Alkyl C-H bends |

Note: The values in the tables are placeholders and would be populated with the output of actual quantum chemical calculations.

Experimental and Computational Protocols

The following sections detail the methodologies that would be employed in a comprehensive computational study of this compound, based on established practices for similar molecules.

Conformational Analysis

A thorough exploration of the conformational space is the foundational step in the computational study of a flexible molecule like this compound.

Methodology:

-

Initial Structure Generation: The 2D structure of this compound is used as a starting point. A molecular mechanics force field (e.g., MMFF94) is employed to generate a diverse set of initial conformers by systematically rotating all rotatable bonds (C-C, C-O).

-

Geometry Optimization: Each of the generated conformers is then subjected to geometry optimization using a quantum mechanical method. A common and efficient approach is to use Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

-

Energy Refinement: The energies of the optimized conformers are then recalculated at a higher level of theory to obtain more accurate relative energies. A popular choice is the B3LYP functional with a larger basis set, such as 6-311++G(d,p), often including empirical dispersion corrections (e.g., D3BJ) to account for weak interactions.

-

Vibrational Frequency Analysis: For the lowest energy conformers, a vibrational frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies and thermodynamic properties.

Calculation of Molecular Properties

Once the most stable conformer(s) are identified, a range of molecular properties can be calculated.

Methodology:

-

Electronic Properties: Properties such as the dipole moment, polarizability, and molecular orbital energies (HOMO, LUMO) are obtained from the converged DFT wavefunction.

-

Spectroscopic Properties: Vibrational frequencies and intensities are calculated to predict the infrared (IR) spectrum. Nuclear magnetic resonance (NMR) chemical shifts can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

-

Thermochemistry: Thermodynamic properties like enthalpy and Gibbs free energy are calculated from the vibrational frequencies and other molecular parameters.

Visualizing Computational Workflows and Relationships